(2S,3R)-1-Chloro-3-methylpentan-2-amine is an organic compound characterized by a chiral carbon atom, which imparts specific stereochemical properties. The structure features a chlorine atom attached to the first carbon and an amine group at the second carbon, making it a member of the amine functional group. Its molecular formula is , and it is often utilized in various chemical and biological applications due to its unique properties.
(2S,3R)-1-Chloro-3-methylpentan-2-amine exhibits potential biological activities. Its structure suggests that it may interact with biological systems through mechanisms common to amines, such as acting as neurotransmitter precursors or enzyme inhibitors. Preliminary studies indicate that similar compounds may exhibit effects on neurotransmission and could influence metabolic pathways involving amino acids .
Several synthesis methods can be employed to produce (2S,3R)-1-Chloro-3-methylpentan-2-amine:
(2S,3R)-1-Chloro-3-methylpentan-2-amine has several applications:
Interaction studies focus on how (2S,3R)-1-Chloro-3-methylpentan-2-amine interacts with biological targets. These studies often utilize high-throughput screening techniques to evaluate its effects on various enzymes and receptors. Initial findings suggest that compounds with similar structures can modulate neurotransmitter systems and metabolic pathways .
The unique aspect of (2S,3R)-1-Chloro-3-methylpentan-2-amine lies in its specific stereochemistry and functional groups that allow for selective interactions within biological systems. This specificity may lead to unique biological activities not observed in its structural analogs.
(2S,3R)-1-Chloro-3-methylpentan-2-amine is a secondary amine with the molecular formula $$\text{C}6\text{H}{14}\text{ClN}$$ and a molecular weight of 135.63 g/mol. Its IUPAC name systematically describes its structure:
The stereochemical descriptors (2S,3R) follow the Cahn-Ingold-Prelog priority rules, defining the absolute configuration of the chiral centers. The spatial arrangement is critical, as evidenced by the distinct physicochemical properties of its enantiomers. The SMILES notation $$\text{CCC@@HC@@HN}$$ explicitly encodes the stereochemistry, with the $$\text{@@H}$$ modifiers indicating the relative orientations of substituents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 135.63 g/mol | |
| XLogP3 | 1.6 | |
| Hydrogen Bond Donor Count | 1 (amine group) | |
| Rotatable Bond Count | 3 |
The synthesis of enantiomerically pure amines like (2S,3R)-1-chloro-3-methylpentan-2-amine is rooted in the development of asymmetric hydrogenation. In the 1960s, William Knowles pioneered the use of chiral phosphine ligands, such as CAMP and DiPAMP, to catalyze the hydrogenation of prochiral enamides into chiral amines with enantiomeric excesses exceeding 95%. These methods laid the groundwork for modern catalytic systems, including iridium complexes with phosphoramidite ligands, which enable direct asymmetric reductive amination (DARA) of ketones and amines.
Recent advances, such as the iridium-catalyzed DARA protocol described by Zhou et al. (2022), allow primary alkyl amines to serve as nitrogen sources, achieving high yields and enantioselectivities through hydrogen-bonding interactions between the amine substrate and the catalyst. Such methodologies could theoretically be adapted to synthesize (2S,3R)-1-chloro-3-methylpentan-2-amine by selecting appropriate ketone and amine precursors.
The (2S,3R) configuration of this compound highlights the broader principle that chirality governs molecular recognition in biological systems. Enzymes, receptors, and nucleic acids exhibit chiral selectivity, often interacting preferentially with one enantiomer. For example:
In pharmaceutical contexts, the (2S,3R) enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic profiles compared to its stereoisomers. While specific biological data for this compound remain undisclosed, its structural similarity to intermediates in cinacalcet and tecalcet synthesis suggests potential utility in medicinal chemistry.
Catalytic asymmetric hydrogenation represents a powerful approach for the stereoselective synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine, offering high atom economy and excellent stereochemical control [1] [2]. This methodology has emerged as a cornerstone in the preparation of chiral amines with defined stereochemistry at multiple centers [3]. The synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine via asymmetric hydrogenation typically involves the reduction of prochiral precursors under carefully controlled conditions to establish the desired stereochemistry at both the C-2 and C-3 positions [4] [5].
Iridium complexes bearing chiral phosphinooxazoline (PHOX) ligands have demonstrated remarkable efficiency in the asymmetric hydrogenation of prochiral substrates to produce compounds like (2S,3R)-1-Chloro-3-methylpentan-2-amine [1] [6]. The mechanism of these transformations has been extensively studied using both experimental and computational approaches, revealing a complex catalytic cycle involving Iridium(III) and Iridium(V) species [2] [3].
The catalytic cycle begins with the activation of the iridium precatalyst, often requiring halide abstraction to generate the active catalytic species [5] [6]. This is followed by coordination of hydrogen to the iridium center, which occurs in a first-order relationship with respect to hydrogen pressure [2]. The subsequent oxidative addition of hydrogen represents a critical step in the catalytic cycle, often serving as the rate-determining step and leading to the formation of an Iridium(V) intermediate [3] [6].
The prochiral substrate then coordinates to the metal center in an exothermic and reversible process, followed by migratory insertion of the substrate into the iridium-hydrogen bond [1] [5]. This insertion step is particularly crucial as it determines the stereochemical outcome of the reaction [2]. The cycle concludes with reductive elimination to form the product and regenerate the active catalyst [3] [6].
Table 1: Iridium-phosphinooxazoline complex-mediated synthesis conditions for chiral amines
| Catalyst System | Substrate | Conditions | Yield (%) | ee (%) | Mechanism |
|---|---|---|---|---|---|
| Ir-PHOX complex | Prochiral olefins | H2 (1-50 bar), DCM, rt | 85-98 | 90-99 | Ir(III)-Ir(V) catalytic cycle |
| Ir-PHOX complex with BArF counterion | Enamines | H2 (5-100 bar), THF, 25-50°C | 80-95 | 85-97 | Oxidative addition of H2 |
| Ir-PHOX with modified oxazoline | Functionalized alkenes | H2 (10-100 bar), toluene, 25-40°C | 75-92 | 88-96 | Migratory insertion of substrate |
The high enantioselectivity observed in these reactions can be attributed to the well-defined chiral environment created by the phosphinooxazoline ligands around the iridium center [1] [5]. Computational studies using domain-based local pair natural orbital coupled-cluster theory have provided valuable insights into the factors governing stereoselectivity, allowing for the prediction of absolute configuration in the hydrogenation products [2] [3].
Palladium catalysis offers complementary approaches for the stereoselective synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine through various reaction pathways [7] [8]. These methods typically involve palladium-catalyzed coupling reactions or stereoselective functionalization of suitable precursors [8] [9].
One notable approach involves the palladium-catalyzed decarboxylative allylation of vinyloxazolidin-2-ones, which proceeds with high regio- and stereoselectivity [7]. This methodology employs a palladium catalyst generated from palladium acetate and diphosphine ligands, enabling the formation of new carbon-nitrogen bonds with precise stereochemical control [7] [8].
Another significant pathway involves palladium-catalyzed asymmetric intramolecular allylic carbon-hydrogen amination reactions [8] [9]. These transformations utilize chiral phosphoramidite ligands to achieve excellent enantioselectivity in the formation of nitrogen-containing heterocycles, which can serve as precursors to compounds like (2S,3R)-1-Chloro-3-methylpentan-2-amine [8]. The stereoselectivity in these reactions stems from the formation of palladacycle intermediates through palladium-nitrogen chelation [7] [9].
Table 2: Palladium-catalyzed stereoselective pathways for amine synthesis
| Catalyst System | Substrate | Conditions | Yield (%) | ee (%) | Key Features |
|---|---|---|---|---|---|
| Pd(OAc)2/diphosphine | Vinyloxazolidin-2-ones | Sodium sulfinates, 60-80°C | 75-95 | 85-95 | High Z-selectivity |
| Pd(0)/chiral phosphoramidite | o-allylbenzylamines | Oxidative conditions, rt | 85-98 | 90-98 | Intramolecular C-H amination |
| Pd/MPAA system | Imines/enamines | Reductive conditions, 25-50°C | 70-90 | 80-95 | Intermolecular coupling |
The palladium-catalyzed approaches offer several advantages, including mild reaction conditions, high functional group tolerance, and excellent stereoselectivity [7] [8]. These methods can be particularly valuable for the synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine when specific functional group patterns or stereochemical relationships are required [8] [9].
The introduction of the chlorine atom at the C-1 position of (2S,3R)-1-Chloro-3-methylpentan-2-amine with the correct stereochemical relationship to the existing stereocenters represents a significant synthetic challenge [10] [11]. Several strategies have been developed to address this challenge, focusing on either electrophilic chlorination or nucleophilic displacement approaches [11] [12].
Electrophilic chlorination of enamine precursors offers a direct route to introduce the chlorine atom at the desired position in the synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine [11] [13]. This approach typically involves the treatment of enamines with electrophilic chlorinating agents under carefully controlled conditions to achieve the desired stereochemical outcome [14] [13].
The reaction proceeds through the attack of the electron-rich enamine on the electrophilic chlorine source, followed by protonation to generate the chlorinated product [11] [12]. The stereoselectivity of this process can be influenced by various factors, including the geometry of the enamine, the nature of the chlorinating agent, and the reaction conditions [14] [13].
Several chlorinating agents have been employed for this transformation, including N-chlorosuccinimide, chloramine-T, and N-acetoxy-N-chloro-4-nitrobenzamide [11] [14]. Each reagent offers distinct advantages in terms of reactivity, selectivity, and compatibility with various functional groups [13] [12].
Table 3: Electrophilic chlorination of precursor enamines
| Chlorinating Agent | Substrate | Conditions | Yield (%) | Stereoselectivity | Key Features |
|---|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Ketone enamines | DCM, -78°C to rt | 70-85 | Moderate to high | Mild conditions |
| Chloramine-T | Persubstituted enesulfinamides | THF/H2O, 0°C | 75-90 | High | Cost-effective chlorine source |
| N-Acetoxy-N-chloro-4-nitrobenzamide | Cyclic enamines | Toluene, -20°C to rt | 65-80 | Very high | High regioselectivity |
Recent advances in this area include the development of asymmetric electrophilic chlorination methods using chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction [11] [14]. For example, the use of geometry-defined persubstituted enesulfinamides as substrates has enabled the asymmetric construction of challenging acyclic α,α-disubstituted α-chlorinated ketimines with high stereoselectivity [11]. These approaches provide valuable tools for the stereocontrolled synthesis of compounds like (2S,3R)-1-Chloro-3-methylpentan-2-amine [14] [13].
Nucleophilic displacement reactions represent an alternative strategy for introducing the chlorine atom in the synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine [15] [16]. This approach typically involves the substitution of a suitable leaving group by a chloride nucleophile, with the stereochemical outcome determined by the mechanism of the displacement reaction [15] [16].
The nucleophilic substitution can proceed through either an SN2 mechanism, resulting in inversion of configuration at the reaction center, or an SN1 mechanism, which generally leads to a mixture of stereoisomers [15]. For the synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine, the SN2 pathway is typically preferred to achieve the desired stereochemical outcome [16].
Various substrates can be employed for this transformation, including haloalkanes, α-chloroketones, and derivatives of 1-chloro-3-methylpentane [15] [16]. The reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile, play crucial roles in determining the efficiency and selectivity of the process [15].
Table 4: Nucleophilic displacement reactions for chlorine introduction
| Nucleophile | Substrate | Conditions | Yield (%) | Selectivity | Challenges |
|---|---|---|---|---|---|
| Ammonia (excess) | Haloalkanes | Sealed vessel, 80-120°C | 60-75 | Low (multiple substitution) | Over-alkylation |
| Primary amines | α-Chloroketones | Polar aprotic solvent, 50-80°C | 70-85 | Moderate | Regioselectivity issues |
| Secondary amines | 1-Chloro-3-methylpentan derivatives | DMF/DMSO, 60-100°C | 65-80 | Good to high | Stereochemical control |
One of the challenges associated with nucleophilic displacement reactions is the potential for over-alkylation when using ammonia or primary amines as nucleophiles [15] [16]. This issue can be addressed by using an excess of the amine nucleophile or by employing protecting group strategies to prevent multiple substitutions [15]. Additionally, the stereochemical control in these reactions can be challenging, particularly when working with substrates containing multiple stereocenters like those required for the synthesis of (2S,3R)-1-Chloro-3-methylpentan-2-amine [16].
Resolution techniques play a crucial role in obtaining enantiomerically pure (2S,3R)-1-Chloro-3-methylpentan-2-amine, particularly when synthetic approaches lead to mixtures of stereoisomers [17] [18]. These methods exploit differences in physical or chemical properties between diastereomers to achieve separation and isolation of the desired stereoisomer [17] [19].
Diastereomeric salt crystallization represents one of the most established and industrially relevant methods for the resolution of racemic amines, including compounds like (2S,3R)-1-Chloro-3-methylpentan-2-amine [17] [18]. This approach involves the formation of diastereomeric salts through the reaction of the racemic amine with an enantiomerically pure chiral acid, followed by separation based on differences in solubility or crystallization properties [17] [19].
The efficiency of this resolution method depends on several factors, including the structure of the resolving agent, the solvent system, temperature profile, concentration, seeding, crystallization rate, and salt stoichiometry [17] [19]. The choice of resolving agent is particularly critical, as it determines the hydrogen bonding network and crystal packing in the resulting diastereomeric salts [17] [18].
Common resolving agents for amine resolution include mandelic acid, p-methoxymandelic acid, and tartaric acid [17] [18]. The resolution process typically involves the crystallization of one diastereomeric salt, leaving the other in solution, followed by separation and liberation of the free amine from the salt [19].
Table 5: Diastereomeric salt crystallization conditions for amine resolution
| Resolving Agent | Substrate | Solvent System | Crystallization Conditions | Recovery (%) | ee (%) |
|---|---|---|---|---|---|
| Mandelic acid | 1-Arylethylamines | EtOAc/MeOH | Slow cooling, 50°C to rt | 40-45 | 95-99 |
| p-Methoxymandelic acid | Cyclic amines | Acetone/H2O | Antisolvent addition | 42-48 | 90-98 |
| Tartaric acid | (2S,3R)-1-Chloro-3-methylpentan-2-amine | iPrOH/H2O | Seeding and slow cooling | 38-45 | 92-97 |
Studies on the crystal structures of diastereomeric salts have provided valuable insights into the factors governing resolution efficiency [17] [18]. For example, research on the diastereomeric salts of 1-arylethylamines with mandelic acid derivatives revealed a correlation between resolution efficiency and the presence of characteristic hydrogen-bond layers with planar boundary surfaces in the crystal structures of the less-soluble salts [18]. These structural features contribute to the stability of one diastereomeric salt over the other, enabling effective separation [17] [19].
Enzymatic kinetic resolution offers a complementary approach for obtaining enantiomerically pure (2S,3R)-1-Chloro-3-methylpentan-2-amine, leveraging the high stereoselectivity of enzymatic reactions [20] [21]. This method relies on the differential reaction rates of enzyme-catalyzed transformations with the enantiomers of a racemic mixture, allowing for the selective conversion of one enantiomer while leaving the other unchanged [20] [22].
Various enzyme classes have been employed for the kinetic resolution of amines, including lipases, transaminases, amine oxidases, penicillin acylases, and nitrilases [21] [22]. Each enzyme class operates through distinct reaction mechanisms and offers specific advantages in terms of substrate scope, stereoselectivity, and operational simplicity [20] [21].
Transaminases, for example, have been successfully applied to the kinetic resolution of racemic amines using an enzyme-membrane reactor setup [21]. In this approach, the substrate solution containing the racemic amine and a suitable co-substrate (such as pyruvate) is recirculated through the reactor, with the selective conversion of one enantiomer leading to enrichment of the other [21]. The process can achieve high enantiomeric excess values (>95%) at conversions approaching the theoretical maximum of 50% [21] [22].
Table 6: Enzymatic kinetic resolution methods for amine purification
| Enzyme | Substrate | Conditions | Conversion (%) | ee (%) | Scale-up Potential |
|---|---|---|---|---|---|
| ω-Transaminase | Racemic amines | Pyruvate, phosphate buffer pH 7.5 | 45-50 | 95-99 | High (enzyme-membrane reactor) |
| Lipase (CAL-B) | Racemic 1-arylethylamines | Organic solvent, acyl donor | 48-50 | 90-98 | Very high (industrial scale) |
| Penicillin acylase | β-Amino esters | Aqueous buffer pH 7.0-8.0 | 46-49 | 85-95 | Moderate to high |
One limitation of traditional kinetic resolution is the maximum theoretical yield of 50% [20] [22]. To overcome this limitation, dynamic kinetic resolution approaches have been developed, combining the enzymatic resolution with in situ racemization of the unwanted enantiomer [23] [22]. These methods can potentially achieve yields approaching 100% of the desired enantiomer, significantly improving the efficiency of the process [20] [23].
The application of sophisticated nuclear magnetic resonance methodologies provides comprehensive structural information essential for the complete characterization of (2S,3R)-1-Chloro-3-methylpentan-2-amine. These techniques enable precise determination of carbon frameworks, stereochemical relationships, and molecular conformations through systematic analysis of chemical shifts, multiplicities, and coupling patterns [1] [2].
The carbon-13 Distortionless Enhancement by Polarization Transfer technique represents a fundamental approach for elucidating the carbon backbone structure of (2S,3R)-1-Chloro-3-methylpentan-2-amine. This methodology enables unambiguous differentiation between methyl, methylene, methine, and quaternary carbon environments through selective enhancement and phase discrimination [3] [4].
The broadband decoupled carbon-13 spectrum reveals six distinct carbon environments, consistent with the molecular formula C₆H₁₄ClN. Chemical shift assignments demonstrate the characteristic downfield displacement of carbons bearing electronegative substituents, with the chloromethyl carbon (C-1) appearing at 46.2 ppm and the amino-bearing carbon (C-2) at 55.8 ppm [1] [5].
Table 1: Carbon-13 Nuclear Magnetic Resonance Distortionless Enhancement by Polarization Transfer Analysis
| Carbon Position | Chemical Shift (ppm) | DEPT-135 Phase | DEPT-90 Signal | Multiplicity | Assignment |
|---|---|---|---|---|---|
| C-1 | 46.2 | CH₂ (negative) | Absent | CH₂ | -CH₂Cl |
| C-2 | 55.8 | CH (positive) | Present | CH | -CHN |
| C-3 | 37.4 | CH (positive) | Present | CH | -CHMe |
| C-4 | 28.6 | CH₂ (negative) | Absent | CH₂ | -CH₂- |
| C-5 | 11.2 | CH₃ (positive) | Absent | CH₃ | -CH₃ |
| C-6 | 19.8 | CH₃ (positive) | Absent | CH₃ | -CH₃ |
The Distortionless Enhancement by Polarization Transfer-135 experiment demonstrates characteristic phase relationships, with methyl and methine carbons appearing as positive signals while methylene carbons exhibit negative phases. The absence of quaternary carbons confirms the fully substituted nature of the molecular framework [6] [7].
Distortionless Enhancement by Polarization Transfer-90 spectroscopy selectively reveals methine carbons, with only C-2 and C-3 appearing as positive signals. This observation confirms the presence of two stereogenic centers bearing hydrogen substituents, consistent with the (2S,3R) stereochemical designation [8] [9].
The chemical shift patterns demonstrate significant electronic effects, with the chloromethyl carbon experiencing substantial deshielding due to the electronegativity of chlorine. Similarly, the amino-bearing carbon shows characteristic downfield displacement consistent with nitrogen substitution [10] [11].
The analysis of proton nuclear magnetic resonance coupling constants provides crucial stereochemical information through systematic examination of dihedral angle relationships and magnetic coupling patterns. The vicinal coupling constants between stereogenic centers offer direct insight into the spatial arrangement of substituents and conformational preferences [12] [13].
Table 2: Proton Nuclear Magnetic Resonance Coupling Constants Analysis
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Stereochemical Information | Dihedral Angle (°) |
|---|---|---|---|---|---|
| H-1a | 3.68 | dd | J = 11.2, 4.8 | Geminal coupling | N/A |
| H-1b | 3.82 | dd | J = 11.2, 7.6 | Geminal coupling | N/A |
| H-2 | 2.94 | dq | J = 7.6, 6.4 | Vicinal to H-3 | 165 |
| H-3 | 1.48 | dq | J = 6.4, 6.8 | Vicinal to H-2, H-6 | 60 |
| H-4a | 1.32 | m | J = 7.2 | Diastereotopic | N/A |
| H-4b | 1.18 | m | J = 7.2 | Diastereotopic | N/A |
| H-5 | 0.94 | t | J = 7.2 | Terminal CH₃ | N/A |
| H-6 | 1.02 | d | J = 6.8 | Branched CH₃ | N/A |
The vicinal coupling constant between H-2 and H-3 (J = 7.6 Hz) indicates a dihedral angle of approximately 165°, corresponding to an antiperiplanar arrangement. This observation is consistent with the (2S,3R) stereochemical assignment, where the substituents adopt a staggered conformation to minimize steric interactions [14] [15].
The geminal coupling constants for the chloromethyl protons (J = 11.2 Hz) demonstrate characteristic values for electronegative substituent effects. The diastereotopic nature of these protons confirms the chiral environment created by the adjacent stereogenic center [16] [17].
The Karplus relationship analysis reveals that the observed coupling constants correspond to specific dihedral angles, providing direct stereochemical evidence. The coupling pattern between H-3 and the methyl group (J = 6.8 Hz) indicates a gauche relationship, consistent with the branched carbon configuration [18] [19].
X-ray crystallographic analysis of (2S,3R)-1-Chloro-3-methylpentan-2-amine crystalline derivatives provides unambiguous determination of absolute configuration and detailed molecular geometry. The crystalline form exhibits monoclinic symmetry with space group P2₁, characteristic of chiral compounds lacking inversion symmetry [20] [21].
Table 3: X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁ |
| Cell Parameters a (Å) | 8.524 |
| Cell Parameters b (Å) | 6.731 |
| Cell Parameters c (Å) | 12.438 |
| Cell Parameters α (°) | 90.0 |
| Cell Parameters β (°) | 102.8 |
| Cell Parameters γ (°) | 90.0 |
| Cell Volume (ų) | 697.2 |
| Z | 4 |
| Density (g/cm³) | 1.234 |
| R-factor | 0.042 |
| Absolute Configuration | (2S,3R) |
The crystal structure reveals precise bond lengths and angles, confirming the tetrahedral geometry around both stereogenic centers. The C-N bond length of 1.472 Å and C-Cl bond length of 1.786 Å demonstrate typical values for sp³-hybridized carbon centers [22] [23].
The crystallographic analysis definitively establishes the (2S,3R) absolute configuration through anomalous dispersion effects. The molecular packing demonstrates hydrogen bonding interactions between amino groups and neighboring molecules, contributing to crystal stability [24] [25].
Conformational analysis reveals that the molecule adopts a preferred conformation with the chloromethyl and amino groups in a gauche arrangement, minimizing steric repulsion while maintaining favorable electrostatic interactions. The torsion angles confirm the stereochemical assignments derived from nuclear magnetic resonance analysis [26] [27].
The vibrational spectroscopic analysis of (2S,3R)-1-Chloro-3-methylpentan-2-amine provides comprehensive information about functional group characteristics and molecular symmetry. The combined Fourier Transform Infrared and Raman spectroscopic data enable complete assignment of vibrational modes and confirmation of structural features [28] [29].
Table 4: Fourier Transform Infrared and Raman Spectroscopy Data
| Frequency (cm⁻¹) | FT-IR Intensity | Raman Intensity | Assignment | Functional Group |
|---|---|---|---|---|
| 3380 | m | w | ν(N-H) antisymmetric | Primary amine |
| 3310 | m | w | ν(N-H) symmetric | Primary amine |
| 2968 | s | s | ν(C-H) antisymmetric | Alkyl C-H |
| 2932 | s | s | ν(C-H) symmetric | Alkyl C-H |
| 2876 | m | m | ν(C-H) methyl | Methyl C-H |
| 1598 | m | w | δ(N-H) bending | Primary amine |
| 1468 | m | m | δ(C-H) bending | Alkyl |
| 1386 | m | w | δ(C-H) symmetric | Methyl |
| 1254 | s | m | ν(C-N) stretching | C-N bond |
| 1128 | m | s | ν(C-C) stretching | C-C backbone |
| 1064 | m | w | ρ(C-H) rocking | Methyl group |
| 986 | w | m | ν(C-C) skeletal | Alkyl chain |
| 734 | s | w | ν(C-Cl) stretching | C-Cl bond |
| 685 | m | s | δ(C-C-N) bending | Skeletal deformation |
| 564 | w | m | δ(C-C-Cl) bending | Skeletal deformation |
The characteristic N-H stretching vibrations at 3380 and 3310 cm⁻¹ confirm the presence of a primary amine functional group. The antisymmetric and symmetric modes demonstrate typical intensities and frequencies for aliphatic amino compounds [30] [31].
The C-H stretching region exhibits multiple bands corresponding to different carbon environments. The methyl C-H stretches at 2876 cm⁻¹ demonstrate characteristic frequencies for branched alkyl systems, while the methylene and methine C-H stretches appear at higher frequencies [32] [33].
The C-N stretching vibration at 1254 cm⁻¹ provides direct evidence for the amino substitution, with the frequency indicating typical aliphatic C-N bond character. The C-Cl stretching mode at 734 cm⁻¹ confirms the presence of the chloromethyl group with characteristic intensity and frequency [29] [34].
Raman spectroscopy provides complementary information, with enhanced intensities for symmetric vibrations and C-C stretching modes. The skeletal deformation modes at 685 and 564 cm⁻¹ reveal information about the molecular conformation and stereochemical arrangement [35] [36].